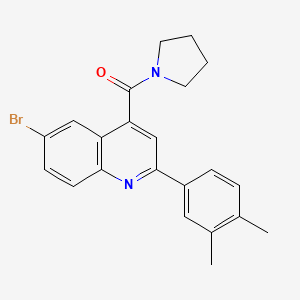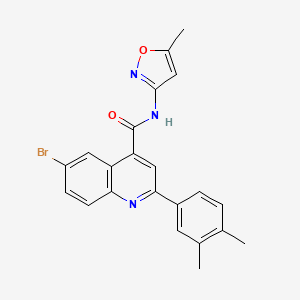
1-(1-adamantyl)-4-(phenylsulfonyl)piperazine
Vue d'ensemble
Description
1-(1-Adamantyl)-4-(phenylsulfonyl)piperazine is a compound that combines the unique structural features of adamantane and piperazine with a phenylsulfonyl group. Adamantane is known for its rigid, diamond-like structure, which imparts stability and unique chemical properties. Piperazine is a versatile heterocyclic compound often used in pharmaceuticals. The phenylsulfonyl group adds further chemical reactivity and potential biological activity to the molecule.
Méthodes De Préparation
The synthesis of 1-(1-adamantyl)-4-(phenylsulfonyl)piperazine typically involves the following steps:
Formation of 1-adamantyl chloride: Adamantane is chlorinated using thionyl chloride or phosphorus trichloride to form 1-adamantyl chloride.
Nucleophilic substitution: 1-adamantyl chloride reacts with piperazine in the presence of a base such as sodium hydride or potassium carbonate to form 1-(1-adamantyl)piperazine.
Sulfonylation: The final step involves the reaction of 1-(1-adamantyl)piperazine with phenylsulfonyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(1-Adamantyl)-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized further to form sulfone derivatives.
Reduction: Reduction of the phenylsulfonyl group can yield phenylthiol derivatives.
Substitution: The adamantyl and piperazine moieties can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions but often include modified adamantyl or piperazine derivatives.
Applications De Recherche Scientifique
1-(1-Adamantyl)-4-(phenylsulfonyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(1-adamantyl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides rigidity and stability, allowing the compound to fit into specific binding sites. The piperazine moiety can interact with various functional groups, while the phenylsulfonyl group can form hydrogen bonds or participate in other interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds include:
1-(1-adamantyl)piperazine: Lacks the phenylsulfonyl group, resulting in different chemical reactivity and biological activity.
4-(phenylsulfonyl)piperazine: Lacks the adamantyl group, which affects its stability and binding properties.
1-adamantylamine: Contains the adamantyl group but lacks the piperazine and phenylsulfonyl moieties, leading to different applications and properties.
1-(1-Adamantyl)-4-(phenylsulfonyl)piperazine is unique due to the combination of these three distinct structural features, which confer a balance of stability, reactivity, and potential biological activity not found in the individual components.
Propriétés
IUPAC Name |
1-(1-adamantyl)-4-(benzenesulfonyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2S/c23-25(24,19-4-2-1-3-5-19)22-8-6-21(7-9-22)20-13-16-10-17(14-20)12-18(11-16)15-20/h1-5,16-18H,6-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMJYGKCXYVRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(2-methoxybenzylidene)-3-[3-oxo-3-(1-piperidinyl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3483005.png)
![4-[4-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothien-2-yl]butanoic acid](/img/structure/B3483013.png)

![7-(DIFLUOROMETHYL)-N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B3483027.png)
![7-(difluoromethyl)-N-(3-ethylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3483047.png)
![N-(5-chloro-2-cyanophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3483050.png)
![N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3483054.png)
![7-(difluoromethyl)-5-methyl-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3483062.png)
![7-(DIFLUOROMETHYL)-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B3483070.png)
![[7-(DIFLUOROMETHYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL](MORPHOLINO)METHANONE](/img/structure/B3483083.png)
![4-BENZYL-1-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERIDINE](/img/structure/B3483093.png)
![7-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3483101.png)
